2-Methyl-4-(propylthio)thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H11NO2S2 |
|---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-methyl-4-propylsulfanyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S2/c1-3-4-12-7-6(8(10)11)13-5(2)9-7/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
ZQFCWMNMZYARIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(SC(=N1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid serves as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its versatility allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
The compound has shown potential biological activities, particularly as:
- Antimicrobial Agent: It exhibits significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anti-inflammatory Agent: In vitro studies indicate that it can reduce pro-inflammatory cytokines like TNF-α in activated macrophages, suggesting its utility in treating inflammatory diseases .
Medicine
Research is ongoing into its therapeutic properties, including:
- Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation in human colon cancer cell lines . For instance, treatment with this compound resulted in increased multipolarity during mitosis, indicative of cell death mechanisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against MRSA. The results showed a MIC of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Activity
In another investigation using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), the compound significantly reduced TNF-α production at concentrations ranging from 10 to 50 µM. This highlights its potential as an anti-inflammatory agent.
| Biological Activity | Effect | Concentration |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | MIC = 32 µg/mL |
| Anti-inflammatory | Reduction of TNF-α production | IC50 = 24 µM |
Industrial Applications
In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its biological activity makes it a candidate for developing new materials and biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural Differences :
- Thiazole-4-carboxylic acid : Carboxylic acid at position 4; lacks the 2-methyl and 4-propylthio substituents.
- Thiazole-2-carboxylic acid : Carboxylic acid at position 2; simpler substitution pattern compared to the target compound.
Physicochemical Properties :
- The position of the carboxylic acid significantly impacts acidity (pKa) and solubility. For example, thiazole-5-carboxylic acid (positionally analogous to the target compound) typically exhibits lower aqueous solubility than its 2- or 4-isomers due to steric and electronic effects .
Heterocyclic Analogs: 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid
Structural Differences :
Key Contrasts :
- Electronic properties : Thiophene’s aromaticity differs from thiazole’s partial unsaturation, altering reactivity in electrophilic substitution.
- Biological activity: Thiophene derivatives are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), whereas thiazoles are more common in antimalarial and antifungal agents .
Pyrazolo-Pyrimidine Derivatives (e.g., 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid)
Structural Differences :
Functional Implications :
- The trifluoromethyl group increases electronegativity and resistance to oxidative degradation, making such compounds attractive for prolonged pharmacokinetic profiles.
- The bicyclic system may improve target binding affinity in enzyme inhibition compared to monocyclic thiazoles .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|
| 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid | C₈H₁₁NO₂S₂ | 233.31 | 2-Me, 4-SPr, 5-COOH | Potential antimicrobial agents |
| Thiazole-4-carboxylic acid | C₄H₃NO₂S | 129.14 | 4-COOH | Kinase inhibitors, MOFs |
| 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid | C₁₂H₁₀O₂S₂ | 266.34 | Thiophene-2-COOH, 4-MeS-phenyl | NSAID analogs |
| Pyrazolo-pyrimidine-3-carboxylic acid derivative | C₁₈H₁₇F₃N₄O₂ | 390.35 | 3-COOH, 7-CF₃, 4-isoPr-phenyl | Metabolic disease therapeutics |
Biological Activity
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of a propylthio group at the 4-position and a carboxylic acid at the 5-position enhances its reactivity and biological potential.
1. Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxicity of various thiazole derivatives against cancer cell lines, revealing that compounds with similar structures demonstrated IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 1.61 ± 1.92 |
| Other Thiazole Derivative | A431 (skin cancer) | 1.98 ± 1.22 |
These findings suggest that modifications in the thiazole structure can enhance anticancer efficacy, particularly through electron-donating groups that improve interaction with cellular targets .
2. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Thiazoles are known to possess free radical scavenging abilities. In vitro assays have shown that derivatives of thiazoles can reduce oxidative damage in cellular models.
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| This compound | DPPH Scavenging | 15.3 |
| Similar Thiazole Derivative | ABTS Scavenging | 17.6 |
The antioxidant activity is attributed to the carboxylic acid moiety, which plays a significant role in stabilizing free radicals .
3. Antimicrobial Activity
Thiazoles have also been studied for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The presence of the propylthio group enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .
Case Study: Anticancer Efficacy
A recent study investigated the effects of this compound on HepG2 liver cancer cells. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Key Findings:
- Cell Viability Reduction: Significant reduction at concentrations >10 µM.
- Mechanism: Induction of apoptosis via mitochondrial pathways.
This study underscores the potential of this thiazole derivative as an effective anticancer agent .
Case Study: Antioxidant Effects in Diabetic Models
Another investigation focused on the antioxidant effects of thiazole derivatives in diabetic rat models induced by streptozotocin (STZ). Administration of the compound resulted in reduced levels of oxidative stress markers and improved lipid profiles.
Results:
- Oxidative Stress Markers: Significant decrease in malondialdehyde (MDA) levels.
- Lipid Profile Improvement: Restoration of HDL and reduction of LDL levels.
These findings highlight the therapeutic potential of thiazoles in managing oxidative stress associated with diabetes .
Q & A
Q. What are the standard synthetic routes for 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. The reaction mixture is heated for 3–5 hours, followed by precipitation, filtration, and recrystallization from DMF/acetic acid . For thiol-ether derivatives like the propylthio group, alkylation or thiol substitution reactions using propylthiol under basic conditions may be employed.
Q. How is structural characterization performed for thiazole-5-carboxylic acid derivatives?
Characterization involves spectroscopic techniques:
- NMR (1H, 13C) to confirm substitution patterns and regiochemistry.
- FTIR to identify carboxylic acid (-COOH) and thioether (-S-) functional groups.
- Mass spectrometry (LC-MS or ESI-MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in studies on analogous pyrazole-carboxylic acids .
Q. What biological activities are associated with thiazole-5-carboxylic acid derivatives?
Thiazole derivatives exhibit diverse pharmacological activities, including enzyme inhibition (e.g., xanthine oxidase, carbonic anhydrase) and anticonvulsant properties. Structure-activity relationship (SAR) studies suggest that substitutions at the 4-position (e.g., propylthio) enhance lipophilicity and target binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Yield optimization involves:
- Solvent selection : Acetic acid is preferred for its dual role as solvent and catalyst.
- Temperature control : Prolonged reflux (5–6 hours) enhances product crystallization.
- Stoichiometric ratios : A 10% excess of the aldehyde component (3-formyl-indole derivative) drives the reaction to completion .
- Catalyst screening : Sodium acetate is standard, but substituted bases (e.g., triethylamine) may reduce side reactions in sulfur-containing systems .
Q. How do contradictory bioactivity results in thiazole derivatives arise, and how can they be resolved?
Discrepancies often stem from variations in assay conditions (e.g., enzyme isoforms, cell lines) or impurities in synthesized batches. To address this:
Q. What strategies enhance the stability of thiazole-5-carboxylic acid derivatives during storage?
Stability is influenced by:
- Moisture control : Store under inert gas (argon) at -20°C.
- pH adjustments : Neutralize carboxylic acid to its sodium salt to reduce hygroscopicity.
- Light protection : Amber vials prevent photodegradation of the thiazole ring .
Q. How can advanced analytical techniques resolve regiochemical ambiguities in substituted thiazoles?
- 2D-NMR (HSQC, HMBC) maps proton-carbon correlations to confirm substitution sites.
- Isotopic labeling (e.g., 13C-propylthio) clarifies sulfur-alkyl bonding patterns.
- DFT calculations predict spectroscopic profiles (e.g., IR, NMR) for comparison with experimental data .
Methodological Considerations
Q. What experimental designs are recommended for SAR studies on this compound?
- Stepwise substitution : Systematically vary substituents (e.g., alkylthio vs. arylthio at the 4-position).
- In vitro assays : Test enzyme inhibition (e.g., xanthine oxidase) using spectrophotometric methods.
- Pharmacokinetic profiling : Assess logP, plasma stability, and metabolic clearance in microsomal assays .
Q. How are by-products identified and mitigated during synthesis?
Q. What computational tools predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
